1-butyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid

Description

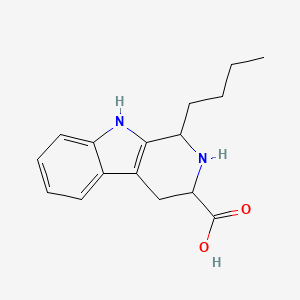

1-Butyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid is a β-carboline derivative characterized by a tetracyclic indole structure fused with a pyridine ring. Its molecular formula is C₁₆H₂₀N₂O₂, featuring a butyl substituent at the N1 position and a carboxylic acid group at the C3 position. β-carbolines are known for their diverse pharmacological activities, including MAO inhibition, antitumor effects, and neuroprotective properties .

Properties

IUPAC Name |

1-butyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O2/c1-2-3-7-13-15-11(9-14(17-13)16(19)20)10-6-4-5-8-12(10)18-15/h4-6,8,13-14,17-18H,2-3,7,9H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOAYYFBVBSBPOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1C2=C(CC(N1)C(=O)O)C3=CC=CC=C3N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-butyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid typically involves the Pictet-Spengler reaction, where a tryptamine derivative reacts with an aldehyde or ketone under acidic conditions to form the carboline core. The butyl group can be introduced through alkylation reactions using butyl halides. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity.

Chemical Reactions Analysis

1-Butyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: The carboline core can undergo electrophilic substitution reactions, particularly at the nitrogen atom and the aromatic ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides.

Scientific Research Applications

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: It has been investigated for its interactions with enzymes and receptors, particularly in the context of neuropharmacology.

Medicine: Research has explored its potential as an anti-cancer, anti-inflammatory, and neuroprotective agent.

Industry: It is used in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-butyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid involves its interaction with various molecular targets, including enzymes and receptors. For example, it has been shown to inhibit monoamine oxidase, an enzyme responsible for the breakdown of neurotransmitters, thereby affecting neurotransmitter levels in the brain. This interaction can lead to potential therapeutic effects in neurological disorders.

Comparison with Similar Compounds

Enzyme Inhibition

- MAO Inhibition: Ethyl ester derivatives (e.g., 2,3,4,9-THβC-3-carboxylic acid ethyl ester) show MAO-A inhibition (IC₅₀ ~10 µM), increasing synaptic monoamine levels . The target compound’s butyl chain may enhance binding to MAO’s hydrophobic pockets, though direct data are lacking.

- COX-2 Inhibition: 1-Ethyl-2,3,4,9-THβC-3-carboxylic acid inhibits COX-2 (IC₅₀ ~5 µM), reducing prostaglandin E₂ synthesis .

Antitumor Activity

- 1-Ethyl Derivative : Demonstrates antiproliferative effects in cancer cells (IC₅₀ ~20 µM) via ROS modulation and apoptosis induction .

- Target Compound : Structural analogs with longer alkyl chains (e.g., propyl) show enhanced cytotoxicity in vitro, suggesting the butyl derivative may exhibit stronger activity .

Antioxidant Effects

- Carboxylic acid derivatives (e.g., target compound) scavenge free radicals more effectively than esters due to electron-donating carboxylate groups .

Q & A

Q. What are the recommended synthetic routes for 1-butyl-2,3,4,9-tetrahydro-1H-β-carboline-3-carboxylic acid, and how can reaction conditions be optimized?

The synthesis of β-carboline derivatives typically involves condensation of tryptamine derivatives with carbonyl compounds, followed by alkylation or functionalization. For example, chloroacetyl chloride has been used to acylate β-carboline precursors in chloroform under nitrogen at 0°C, with NaHCO₃ as a base . To optimize yield, parameters such as temperature (e.g., maintaining 0°C to minimize side reactions), stoichiometry (e.g., 2.4 equivalents of chloroacetyl chloride), and solvent polarity should be systematically tested. Post-reaction workup often includes crystallization from diethyl ether to purify the product .

Q. Which analytical techniques are most effective for characterizing β-carboline derivatives, and how can structural ambiguities be resolved?

High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) are critical for structural confirmation. For example, HRMS can confirm molecular ions (e.g., m/z 462 [M⁺] for chlorinated derivatives), while ¹H/¹³C NMR can verify substitution patterns . Liquid chromatography-mass spectrometry (LC-MS) with electrospray ionization (ESI) is recommended for purity assessment. Contradictions in spectral data (e.g., unexpected coupling constants) may require 2D NMR (COSY, HSQC) to resolve stereochemical ambiguities .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the pharmacological potential of β-carboline-3-carboxylic acid derivatives?

SAR studies should focus on modifying the 1-butyl substituent and the carboxylic acid moiety. For instance:

- Replace the butyl group with tert-butyloxycarbonyl (Boc) or benzyl groups to assess steric/electronic effects on receptor binding .

- Convert the carboxylic acid to esters or amides to modulate bioavailability . Bioactivity assays (e.g., enzyme inhibition, cytotoxicity) should be paired with computational docking to correlate structural changes with activity. Contradictory results (e.g., increased potency but reduced solubility) may arise from hydrophobic substituents, necessitating logP measurements .

Q. What strategies are effective in resolving contradictory bioactivity data for β-carboline derivatives across different cell lines?

Contradictions often stem from differences in cell membrane permeability or metabolic stability. Methodological approaches include:

- Permeability assays : Use Caco-2 monolayers to evaluate passive/active transport .

- Metabolic stability tests : Incubate compounds with liver microsomes and quantify remaining parent compound via LC-MS .

- Pharmacokinetic profiling : Compare AUC (area under the curve) and half-life in rodent models .

Q. How can researchers address challenges in synthesizing hygroscopic intermediates during β-carboline derivatization?

Hygroscopic intermediates (e.g., free carboxylic acids) require strict anhydrous conditions. Recommended practices:

- Use molecular sieves (3Å) in reaction mixtures.

- Perform reactions under inert gas (N₂/Ar) and in dry solvents (e.g., CH₂Cl₂ distilled over CaH₂) .

- Store intermediates as stable salts (e.g., hydrochloride) or protected forms (e.g., Boc derivatives) .

Safety and Handling Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.